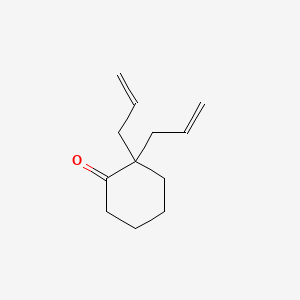
Manganese--titanium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese–titanium (2/1) is a compound consisting of two parts manganese and one part titanium. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of manganese and titanium results in a material that exhibits properties from both elements, making it a versatile compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of manganese–titanium (2/1) typically involves the high-temperature solid-phase synthesis method. In this process, manganese dioxide (MnO₂) and titanium dioxide (TiO₂) are mixed in the desired stoichiometric ratio and subjected to high temperatures to form the compound . The reaction conditions often include temperatures ranging from 800°C to 1200°C, depending on the desired properties of the final product .
Industrial Production Methods: In industrial settings, the production of manganese–titanium (2/1) may involve more advanced techniques such as microarc oxidation or sol-gel methods. These methods allow for better control over the material’s properties and can produce high-purity compounds suitable for specific applications .
化学反応の分析
Types of Reactions: Manganese–titanium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of manganese and titanium, which can participate in different oxidation states and coordination environments .
Common Reagents and Conditions: Common reagents used in reactions involving manganese–titanium (2/1) include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as hydrogen gas (H₂). The reaction conditions can vary, but they often involve elevated temperatures and controlled atmospheres to ensure the desired reaction pathways .
Major Products Formed: The major products formed from reactions involving manganese–titanium (2/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions can yield lower oxidation state products .
科学的研究の応用
Manganese–titanium (2/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including syngas production and hydrogen storage . In biology and medicine, manganese–titanium (2/1) is explored for its potential antibacterial properties and its ability to promote bone growth when used in implants . In industry, this compound is used in the production of advanced materials, such as supercapacitors and high-performance coatings .
作用機序
The mechanism of action of manganese–titanium (2/1) involves its ability to interact with various molecular targets and pathways. For example, in antibacterial applications, the compound can chelate essential metal ions, depriving bacteria of necessary nutrients and inhibiting their growth . In catalytic applications, manganese–titanium (2/1) can facilitate electron transfer processes, enhancing the efficiency of chemical reactions .
類似化合物との比較
Manganese–titanium (2/1) can be compared to other similar compounds, such as manganese–titanium–zirconium (Mn–Ti–Zr) and manganese–rhodium (Mn–Rh) compounds. These compounds share some properties with manganese–titanium (2/1) but also exhibit unique characteristics. For example, manganese–titanium–zirconium compounds are known for their hydrogen storage capabilities, while manganese–rhodium compounds are effective catalysts for syngas production .
Conclusion
Manganese–titanium (2/1) is a versatile compound with a wide range of applications in various fields. Its unique properties make it a valuable material for scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can help further explore its potential and develop new applications.
特性
CAS番号 |
12057-95-3 |
|---|---|
分子式 |
Mn2Ti |
分子量 |
157.743 g/mol |
IUPAC名 |
manganese;titanium |
InChI |
InChI=1S/2Mn.Ti |
InChIキー |
QNMYXYIMUMSIBD-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Mn].[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


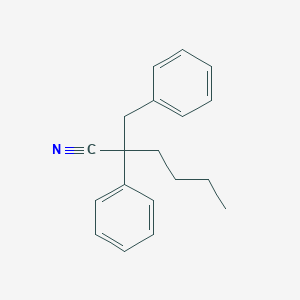
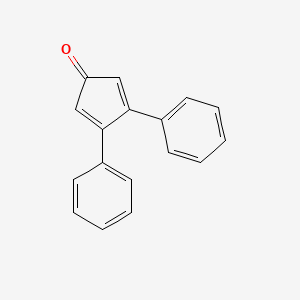
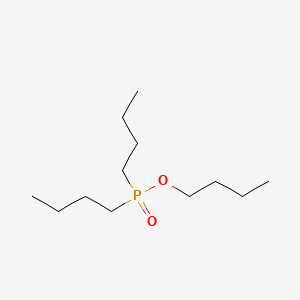
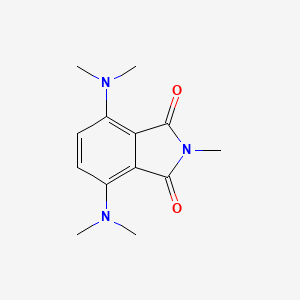


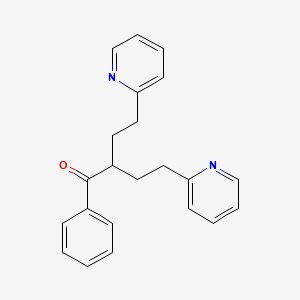
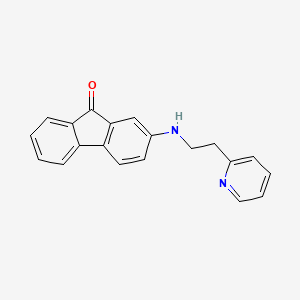
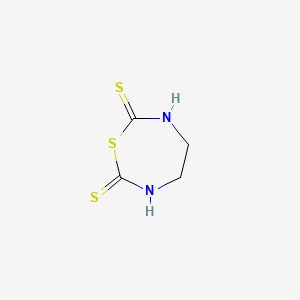
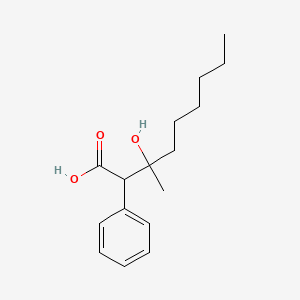
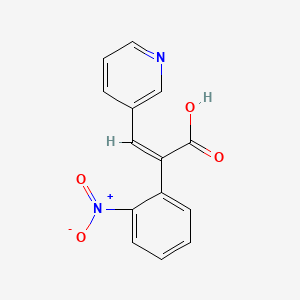

![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)
